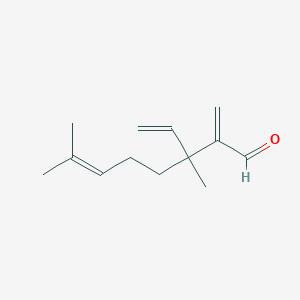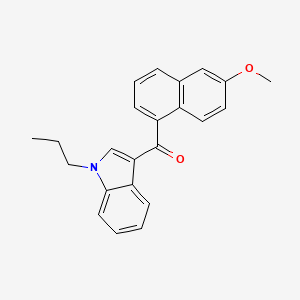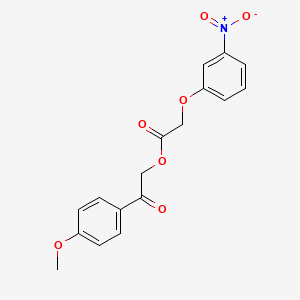![molecular formula C16H10N4O5 B14218824 1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 561307-93-5](/img/structure/B14218824.png)
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one is a hydrazone derivative known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring system linked to a hydrazone moiety, which is further substituted with a 3,5-dinitrophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the condensation reaction between 3,5-dinitrophenylhydrazine and naphthalen-2-one. The reaction is usually carried out in an ethanol solvent under reflux conditions. Hydrochloric acid is often used as a catalyst to facilitate the reaction, which proceeds efficiently to yield the desired hydrazone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone moiety under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Conversion to amino-naphthalenone derivatives.
Substitution: Formation of substituted hydrazone derivatives with various functional groups.
Applications De Recherche Scientifique
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of sensors for detecting heavy metals and other analytes.
Mécanisme D'action
The mechanism of action of 1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound’s hydrazone moiety can form stable complexes with metal ions, making it useful in sensor applications. Additionally, its nitro groups can undergo redox reactions, contributing to its biological activity. The exact molecular pathways and targets are still under investigation, but its ability to interact with enzymes and receptors is a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dinitrophenyl)-2-(2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine
- 4-{2-(2,4-Dinitrophenyl)hydrazinylidenemethyl}-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one
Uniqueness
1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both the naphthalene ring and the 3,5-dinitrophenyl group distinguishes it from other hydrazone derivatives, offering distinct advantages in various applications.
Propriétés
Numéro CAS |
561307-93-5 |
|---|---|
Formule moléculaire |
C16H10N4O5 |
Poids moléculaire |
338.27 g/mol |
Nom IUPAC |
1-[(3,5-dinitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H10N4O5/c21-15-6-5-10-3-1-2-4-14(10)16(15)18-17-11-7-12(19(22)23)9-13(8-11)20(24)25/h1-9,21H |
Clé InChI |
XJNZKJMLKVEGGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
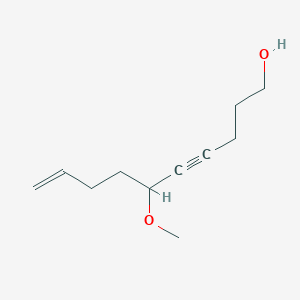
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
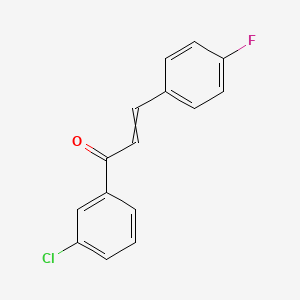
![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
phosphanium bromide](/img/structure/B14218760.png)
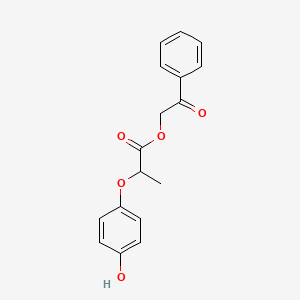
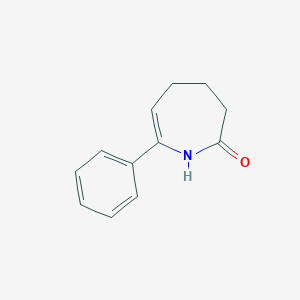
![1,1'-{Oxybis[1-(4-methoxyphenyl)but-1-ene-4,1-diyl]}dibenzene](/img/structure/B14218787.png)
